{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Description
{7-[(2,5-Dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative featuring a 2H-chromen-2-one core substituted with:
- 4-methyl group: Enhances lipophilicity and influences π-π stacking interactions.
- 7-[(2,5-dimethylbenzyl)oxy] group: A bulky, electron-donating substituent that may sterically hinder interactions while modulating electronic properties.
- 3-acetic acid moiety: Introduces carboxylic acid functionality, improving water solubility and enabling ionic interactions or salt formation.
Properties
IUPAC Name |
2-[7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-4-5-13(2)15(8-12)11-25-16-6-7-17-14(3)18(10-20(22)23)21(24)26-19(17)9-16/h4-9H,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIKNXDQLUZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a coumarin backbone with an acetic acid moiety and a dimethylbenzyl ether substituent, which may influence its biological activity.
Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties. The compound under investigation has shown promising results in various cancer cell lines. For instance, studies have demonstrated that derivatives similar to this compound can induce apoptosis in prostate cancer cells (PC3 and DU145) with IC50 values reflecting effective cytotoxicity over time .
| Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|
| PC3 | 26.43 ± 2.1 | 72 |
| DU145 | 41.85 ± 7.8 | 72 |
This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as DNA damage and cell cycle arrest .
Antibacterial and Antifungal Activity
The antibacterial properties of coumarin derivatives have also been explored extensively. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. For example, it was found to have minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics like ciprofloxacin .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.
Anti-inflammatory Effects
Coumarin compounds have been recognized for their anti-inflammatory properties. The target compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. Studies indicate that similar compounds exhibit high selectivity towards COX-2 with IC50 values ranging from 0.31 to 0.78 mM .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Enzymatic Activity : It likely inhibits key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that coumarins can induce oxidative stress in cells, contributing to their anticancer effects .
Case Studies
Several studies have investigated the biological activities of related coumarin derivatives:
- Study on Anticancer Activity : A derivative similar to the target compound was tested on HeLa and A549 cell lines, showing significant cytotoxicity with IC50 values lower than those for standard chemotherapeutics .
- Antimicrobial Efficacy Study : Another study reported that a structurally related coumarin exhibited potent antibacterial activity against Staphylococcus aureus and other pathogens .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares the target compound with structurally related coumarin derivatives from the evidence:
Substituent Effects on Properties
Electronic Effects: The 2,5-dimethylbenzyl group (target compound) is electron-donating, increasing electron density on the coumarin ring, which may enhance fluorescence or π-stacking .
Solubility and Lipophilicity :
- The acetic acid group in all compounds enhances water solubility via ionization. However, bulky substituents (e.g., dimethylbenzyl or hexyl) counteract this by increasing logP values .
- Dihydroxy groups () significantly boost hydrophilicity, making the compound more suitable for aqueous applications .
Biological and Chemical Interactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
